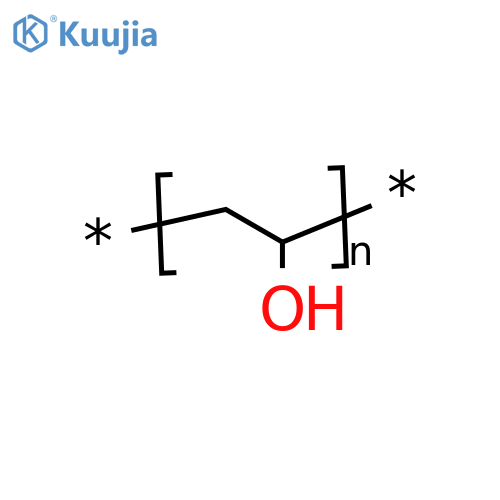

Cas no 9002-89-5 (Polyvinyl alcohol)

ポリビニルアルコール(PVA)は、水溶性の合成ポリマーであり、優れた接着性、成膜性、および耐溶剤性を特徴とします。化学式は[-CH2-CH(OH)-]nで表され、酢酸ビニルのケン化反応により製造されます。主な利点として、生分解性があり環境負荷が低いこと、高い機械的強度と柔軟性を兼ね備えていること、およびガスバリア性に優れていることが挙げられます。産業用途では、繊維サイジング剤、紙加工、接着剤、医療用材料などに広く利用されています。また、PVAは毒性が低く、食品包装や化粧品分野でも使用可能です。

Polyvinyl alcohol structure

商品名:Polyvinyl alcohol

Polyvinyl alcohol 化学的及び物理的性質

名前と識別子

-

- Poly(vinyl alcohol)

- PVA

- polyvinyl alcohol 28-99

- polyvinyl alcohol 3-98

- polyvinyl alcohol 18-88

- polyvinyl alcohol standard 200000

- polyvinyl alcohol 15000

- polyvinyl alcohol 22000

- polyvinyl alcohol 49000

- polyvinyl alcohol 72000

- polyvinyl alcohol 100000

- MOWIOL 4-88

- Poly(vinyl alcohol) (Enzyme Grade)(Fully hydrolyzed)

- poly(1-hydroxyethylene)

- Poly(vinyl alcohol) (Fully hydrolyzed-very

- POLYVINYL ALCOHOL (PVA)

- Polyvinyl alcohol (Release agent)

- POLYVINYLIC ALCOHOL

- Mowiol?28-99

- Mowiol?4-98

- Mowiol?3-96

- Mowiol?40-88

- Vinyl alcohol - polymerised

- Polyvinyl alcohol

- Poly(vinyl alcohol)224

- Poly(vinyl alcohol) 105

- Poly(vinyl alcohol) 1799

- Poly(vinyl alcohol) 1788 low-viscosity

- Poly(vinyl alcohol) 1788

- Poly(vinyl alcohol) 1797

- Poly(vinyl alcohol) 205

- EG-30

- ETHENOL

- POLYVINYL ALCOHOL 1799 TYPE

- polyvinyl alcohol,vinylalcohol polymer

- -50

- BR,1750±50

- GR,124

- GR,AH-26

- Mowiol®

- Polyvinyl alcohol 17-99

- PVA 17-99

- PVA-103

- vinyl alcohol

- AtlasSupport™

- PVA blend filament

- AquaSolve™

- PVA filament

- PVA (n=approx. 2000) (degree of saponification ca. 80mol%)

- Hydroxyethylene

- Hydroxyethene

- Ethenol, homopolymer

- Polyviol

- Gohsenol

- Mowiol

- Elvanol

- Poval

- vinylalcohol

- Rhodoviol

- Alcotex 17F-H

- Gelvatol

- Alkotex

- Vinarole

- Vinarol

- Vinalak

- Polydesis

- Polyvinol

- Alvyl

- Lemol

- Covol

- Sloviol R

- Lamephil OJ

- Gohsenol GH

- Vinarol DT

- Vinacol MH

- Vinarol ST

- Kuralon VP

- Aracet APV

- Enbra OV

- Polysizer 173

- Gtohsenol GL 05

- Gohsenol NH 26

- Gohsenol KH 17

- Gohsenol GM 14

- Gohsenol GL 08

- PVA 100-27

- PVA100-86

- Mowiol® PVA-103

- Poly(vinyl alcohol) 1795

- Mowiol® PVA-210

- Mowiol® PVA-224

- Mowiol® PVA-124

- Poly(vinyl alcohol) 124

- PVA-1788

-

- MDL: MFCD00081922

- インチ: 1S/C2H4O/c1-2-3/h2-3H,1H2

- InChIKey: IMROMDMJAWUWLK-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])=C([H])[H]

計算された属性

- せいみつぶんしりょう: 44.026

- どういたいしつりょう: 44.026

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 10.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 色と性状: 白色または乳白色固体

- 密度みつど: 1.30

- ゆうかいてん: >300 °C

- ふってん: -14.5°C (rough estimate)

- フラッシュポイント: 79 ºC

- 屈折率: 1.3810 (estimate)

- PH値: 3.5-7.0 (40g/l, H2O, 20℃)

- ようかいど: H2O: soluble (hot)

- すいようせい: お湯に溶ける

- あんていせい: Stable. Combustible. Dust may form explosive mixtures with air. Incompatible with strong oxidizing agents.

- PSA: 20.23000

- LogP: 0.68790

- マーカー: 7585

- かんど: 湿度に敏感である

- ようかいせい: 水に溶け、石油溶媒に溶けない。

Polyvinyl alcohol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H332,H312,H302

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 20/21/22-68/20/21/22

- セキュリティの説明: 36/37

- RTECS番号:TR8100000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:高温、火花、炎から遠ざかる。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質や可燃性領域から離れています。

Polyvinyl alcohol 税関データ

- 税関コード:39053000

Polyvinyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JP6629-100g |

Polyvinyl alcohol |

9002-89-5 | 100g |

¥120元 | 2023-09-15 | ||

| BAI LING WEI Technology Co., Ltd. | 911172-500G |

Poly(vinyl alcohol), 95% hydrolyzed |

9002-89-5 | 500G |

¥ 1042 | 2022-04-26 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875285-5kg |

Poly(vinyl alcohol) 262 |

9002-89-5 | :87.0~89.0%(mol/mol) | 5kg |

¥544.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816862-10kg |

Poly(vinyl alcohol) |

9002-89-5 | : 45.0-55.0mPa.s | 10kg |

¥3,068.00 | 2022-09-28 | |

| Cooke Chemical | A6851212-500G |

Poly(vinyl alcohol) , Holly solution: 98.0-99.0mol% |

9002-89-5 | viscosity: 5.2-6.0MPa.s | 500g |

RMB 65.60 | 2025-02-20 | |

| Cooke Chemical | A6653212-500G |

Poly(vinyl alcohol) 1795 |

9002-89-5 | Holly solution: 92.0 ~ 94.0%(mol/mol) | 500g |

RMB 71.20 | 2025-02-20 | |

| Cooke Chemical | A6652912-10kg |

Poly(vinyl alcohol) 1788 |

9002-89-5 | Alcohol solution: 87.0 ~ 89.0%(mol/mol) | 10kg |

RMB 959.20 | 2025-02-20 | |

| Oakwood | 105685-5g |

Poly(vinyl alcohol), fully hydrolyzed |

9002-89-5 | 5g |

$11.00 | 2024-07-19 | ||

| BAI LING WEI Technology Co., Ltd. | 911172-100G |

Poly(vinyl alcohol), 95% hydrolyzed |

9002-89-5 | 100G |

¥ 279 | 2022-04-26 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010880-500g |

Polyvinyl alcohol |

9002-89-5 | :96.0~98.0%(mol/mol) | 500g |

¥60 | 2024-05-21 |

Polyvinyl alcohol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9002-89-5)polyvinyl alcohol,vinylalcohol polymer

注文番号:LE5994

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:9002-89-5)PVA

注文番号:sfd16271

在庫ステータス:in Stock

はかる:200kg

清らかである:99%

最終更新された価格情報:Friday, 19 July 2024 14:37

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:9002-89-5)Poly(vinyl alcohol)

注文番号:1659737

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9002-89-5)聚乙烯醇

注文番号:LE1659737

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

Polyvinyl alcohol 関連文献

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

9002-89-5 (Polyvinyl alcohol) 関連製品

- 9003-39-8(Polyvinylpyrrolidone)

- 2372-96-5(2,5-Pyrrolidinedione,1-ethenyl-)

- 9003-03-6(2-Propenoic acid, homopolymer, ammonium salt)

- 25322-68-3(Polyethylene Glycol)

- 25608-12-2(Potassium polyacrylate)

- 9003-04-7(Sodium acrylate)

- 9003-05-8(Poly(acrylamide))

- 9003-07-0(Polypropylene)

- 25249-54-1(N-Vinyl-2-pyrrolidone)

- 88-12-0(1-ethenylpyrrolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:9002-89-5)Polyvinyl alcohol

清らかである:99%

はかる:250mg

価格 ($):163.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:9002-89-5)Poly(vinyl alcohol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ